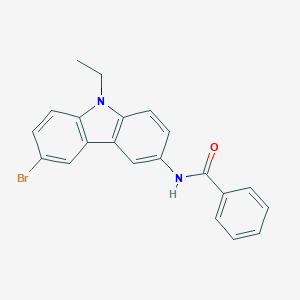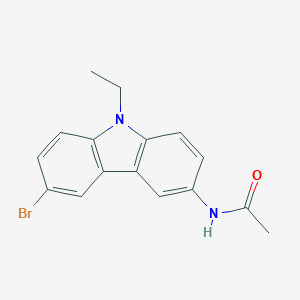
N,N-diethyl-4-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-propoxybenzenesulfonamide, also known as DPBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder with a molecular weight of 311.4 g/mol. DPBS is soluble in water, ethanol, and methanol. This compound has been used in various research fields such as neuroscience, pharmacology, and toxicology.
Mécanisme D'action
N,N-diethyl-4-propoxybenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. N,N-diethyl-4-propoxybenzenesulfonamide binds to the active site of carbonic anhydrase and prevents the binding of its substrate, thereby inhibiting its activity. This mechanism has been widely studied in the context of neurological disorders and cancer.
Biochemical and Physiological Effects:
N,N-diethyl-4-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-4-propoxybenzenesulfonamide inhibits the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that N,N-diethyl-4-propoxybenzenesulfonamide reduces the production of cerebrospinal fluid in rats, which is a potential therapeutic target for neurological disorders. N,N-diethyl-4-propoxybenzenesulfonamide has also been shown to have anti-tumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-propoxybenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also soluble in water, ethanol, and methanol, which makes it easy to use in various experimental setups. However, N,N-diethyl-4-propoxybenzenesulfonamide has some limitations. It is a sulfonamide compound, which means that it may interfere with other sulfonamide-containing compounds in experimental setups. It is also a competitive inhibitor of carbonic anhydrase, which means that it may interfere with the activity of this enzyme in experimental setups.
Orientations Futures
There are several future directions for research on N,N-diethyl-4-propoxybenzenesulfonamide. One direction is to study the potential therapeutic effects of N,N-diethyl-4-propoxybenzenesulfonamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential anti-tumor effects of N,N-diethyl-4-propoxybenzenesulfonamide in various cancer cell lines. Additionally, more studies are needed to understand the mechanism of action of N,N-diethyl-4-propoxybenzenesulfonamide and its potential interactions with other compounds in experimental setups.
Méthodes De Synthèse
N,N-diethyl-4-propoxybenzenesulfonamide can be synthesized through a two-step process. The first step involves the reaction between p-chlorobenzenesulfonyl chloride and diethylamine in the presence of an organic base such as triethylamine. The second step involves the reaction between the intermediate product and 1-bromo-4-propoxybenzene in the presence of a palladium catalyst. This method has been widely used to synthesize N,N-diethyl-4-propoxybenzenesulfonamide in high yields and purity.
Applications De Recherche Scientifique
N,N-diethyl-4-propoxybenzenesulfonamide has been used in various scientific research applications. In neuroscience, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a reference compound for testing the efficacy of new drugs in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a standard compound for testing the activity of new drugs against various enzymes such as carbonic anhydrase and acetylcholinesterase. In toxicology, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a negative control in testing the toxicity of new compounds.
Propriétés
Nom du produit |
N,N-diethyl-4-propoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
N,N-diethyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-11-17-12-7-9-13(10-8-12)18(15,16)14(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
GOWGZMVBWBTEDU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)